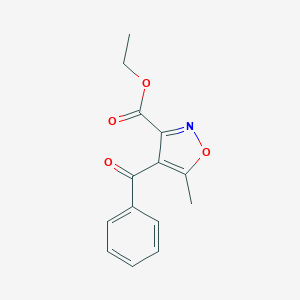

Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate

Vue d'ensemble

Description

Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate is an organic compound belonging to the isoxazole class of heterocyclic compounds. Isoxazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an isoxazole ring, a benzoyl group, and an ethyl ester functional group.

Méthodes De Préparation

The synthesis of 3-isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester typically involves the cycloaddition of ethyl nitroacetate and propargyl benzoate in the presence of a base such as sodium hydroxide . The reaction is conducted in water or chloroform, and the product is obtained through a series of steps including cycloaddition, condensation, and esterification . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Des Réactions Chimiques

This compound undergoes various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced, particularly at the benzylic-like position and the isoxazole N–O bond, leading to products such as ethyl (Z)-2-amino-4-oxo-2-pentanoate.

Substitution: The benzoyl group can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include palladium catalysts for hydrogenation and sodium hydroxide for cycloaddition . Major products formed from these reactions include various derivatives of the original compound, such as 5-methylisoxazole derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

EBM has been studied for its potential antimicrobial properties. Research indicates that derivatives of isoxazole compounds exhibit significant antibacterial and antifungal activities. EBM can serve as a scaffold for synthesizing novel antimicrobial agents by modifying its functional groups to enhance efficacy against resistant strains of bacteria and fungi .

Anti-inflammatory Properties

Studies have shown that compounds similar to EBM possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. The isoxazole ring system is known to interact with biological targets involved in inflammatory pathways, suggesting that EBM could be further explored for therapeutic applications .

Organic Synthesis

Building Block in Synthesis

EBM is utilized as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, including cycloaddition reactions and hydrogenation processes. For instance, EBM can be used in palladium-catalyzed reactions to yield complex organic molecules, which are crucial in developing pharmaceuticals and agrochemicals .

Synthesis of Isoxazole Derivatives

The compound serves as an intermediate in synthesizing other isoxazole derivatives. Researchers have successfully employed EBM in multi-step synthesis protocols, demonstrating its utility in creating compounds with diverse biological activities .

Materials Science

Polymer Chemistry

In materials science, EBM has potential applications in the development of polymers with specific properties. Its chemical structure can be integrated into polymer backbones to enhance thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for electronics and coatings .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Investigated the efficacy of EBM derivatives against bacterial strains | Showed significant inhibition of growth against several pathogens |

| Synthesis of Isoxazole Derivatives | Utilized EBM as a precursor in multi-step synthesis | Successfully synthesized various biologically active compounds with high yields |

| Polymer Development | Examined the incorporation of EBM into polymer materials | Enhanced mechanical properties and thermal stability observed |

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The isoxazole ring and benzoyl group are key functional groups that contribute to its biological activity. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar compounds to 3-isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester include other isoxazole derivatives such as:

- 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester

- 5-Phenyl-3-isoxazolecarboxylic acid methyl ester

These compounds share the isoxazole ring structure but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of 3-isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the isoxazole class of compounds, characterized by a five-membered heterocyclic ring containing one nitrogen atom. The general structure can be represented as follows:

This structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that isoxazole derivatives, including this compound, exhibit potent activity against Mycobacterium tuberculosis (Mtb) . Studies have shown that these compounds can act effectively against both drug-susceptible and drug-resistant strains of Mtb, suggesting a mechanism that may involve interference with critical survival pathways of the bacteria .

Table 1: Antimicrobial Activity Against Mtb

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | In vitro against Mtb | |

| Other Isoxazole Derivatives | Variable efficacy |

Anticancer Properties

This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, derivatives of isoxazoles have shown promising results against lung cancer cells (A549), with some exhibiting comparable efficacy to established chemotherapeutics like doxorubicin .

The biochemical properties of this compound are not extensively documented; however, it is known that isoxazole derivatives can influence cellular functions such as signaling pathways and gene expression. This influence may stem from their ability to bind to specific biomolecules or inhibit enzyme activities crucial for cancer cell survival .

Study on Anticancer Activity

In a recent study focusing on the synthesis and biological evaluation of isoxazole derivatives, several compounds were screened for their anticancer activity. Among these, this compound was highlighted for its significant inhibitory effects on cancer cell viability, particularly in lung cancer models .

Table 2: Summary of Anticancer Activity Studies

Propriétés

IUPAC Name |

ethyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-3-18-14(17)12-11(9(2)19-15-12)13(16)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRRVOUGVODFOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1C(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169605 | |

| Record name | 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17335-06-7 | |

| Record name | 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017335067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.